molecular formula C20H20O4 B12788682 Diethyl 2-(9H-fluoren-9-yl)malonate CAS No. 76765-79-2

Diethyl 2-(9H-fluoren-9-yl)malonate

Cat. No.: B12788682
CAS No.: 76765-79-2
M. Wt: 324.4 g/mol
InChI Key: ZXUJOWGOAYXFAA-UHFFFAOYSA-N
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Description

Diethyl 2-(9H-fluoren-9-yl)malonate is an organic compound with the molecular formula C20H20O4 and a molecular weight of 324.37 g/mol It is a derivative of malonic acid and features a fluorenyl group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(9H-fluoren-9-yl)malonate can be synthesized through a multi-step process. One common method involves the reaction of fluorenone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(9H-fluoren-9-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can yield fluorenyl alcohols.

    Substitution: The malonate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl alcohols.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(9H-fluoren-9-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(9H-fluoren-9-yl)malonate involves its interaction with various molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler malonate derivative without the fluorenyl group.

    Fluorenone: A related compound with a ketone functional group instead of the malonate ester.

    Fluorenylmethanol: A reduced form of fluorenone with an alcohol group.

Uniqueness

Diethyl 2-(9H-fluoren-9-yl)malonate is unique due to the presence of both the fluorenyl and malonate moieties, which confer distinct reactivity and potential for diverse applications. Its structure allows for the formation of various derivatives and complexes, making it a versatile compound in synthetic chemistry and catalysis.

Properties

CAS No.

76765-79-2

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

diethyl 2-(9H-fluoren-9-yl)propanedioate

InChI

InChI=1S/C20H20O4/c1-3-23-19(21)18(20(22)24-4-2)17-15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12,17-18H,3-4H2,1-2H3

InChI Key

ZXUJOWGOAYXFAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC

Origin of Product

United States

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